N-(2,5-dimethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
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Description
N-(2,5-dimethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
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Scientific Research Applications
Biological Screening and Fingerprint Applications
Compounds with structural similarities to N-(2,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity, with some showing significant biological activities. Molecular docking to crystal structures of target proteins has indicated a good correlation of the binding energy with observed in vitro data for active compounds. Additionally, certain derivatives exhibit properties suitable for latent fingerprint analysis on various surfaces, indicating their potential use in forensic science (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Antimicrobial Activity
Related research on heterocyclic compounds, including those with sulfanylacetamide groups, has demonstrated antimicrobial activity. The design and synthesis of new heterocycles incorporating certain moieties have been explored for their potential as antimicrobial agents, indicating the broader applicability of compounds with similar structural characteristics in developing new pharmaceuticals (Bondock, Rabie, Etman, & Fadda, 2008).
Synthesis and Characterization of N-Derivatives
The synthesis and characterization of N-derivatives of specific phenoxyacetamide compounds have been reported, highlighting their potential as pesticides. This research underscores the significance of structural modifications in enhancing the biological activity and utility of chemical compounds in agricultural applications (Olszewska, Tarasiuk, & Pikus, 2011).
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-11-4-5-13(3)14(8-11)19-16(23)10-25-17-20-15-9-12(2)6-7-22(15)18(24)21-17/h4-9H,10H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYUWEYGSYXSFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=O)N3C=CC(=CC3=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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